molecular formula C11H17NO B1360348 Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- CAS No. 50563-55-8

Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl-

Cat. No. B1360348
CAS RN: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50563-55-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,6-dimethylaniline

InChI

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3

InChI Key

OTKGPBKVICJCOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCCOC

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC

Other CAS RN

50563-55-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.0 g (0.0161 mole) of 2,6-dimethyl-cyclohex-2-en-1-one, 50 ml of toluene, 1.8 g (0.024 mole) of 2-methoxyethylamine and 0.5 g of palladium on charcoal (5%) are heated with a starting pressure of 17 bars (7 bars propylene and 10 bars nitrogen) for 10 hours at 180° C. After cooling, the catalyst is filtered off and the filter residue is washed with ether and toluene. The solvent is evaporated off to leave 1.0 g of crude N-(2-methoxyethyl)-2,6-dimethylaniline, from which is obtained, by distillation in high vacuum, 0.4 g (13% of theory) of pure N-(2-methoxyethyl)-2,6-dimethylaniline; b.p. 61°-62° C./ 0.1 Torr.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a quartz tube 30 cm in length and 0.5 cm in diameter, which is arranged vertically and surrounded by a heating jacket, 2 ml of this catalyst are activated at 130° C., in the manner described in Example 2, and then heated to 275° C. under hydrogen. At 275° C., 1.21 g of 2,6-dimethylaniline, 1.52 g of 2-methoxyethanol and 0.67 N1 of hydrogen are then passed, per hour, under normal pressure, through the reactor from top to bottom. The mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an adiabatic reactor, 100 ml of a copper oxide/chromium oxide catalyst (molar ratio CuO:Cr2O3 =2:1) containing 1.5% by weight of palladium are activated in the manner described in Example 2 and heated in the stream of hydrogen to 275° C. 60.6 g (0.5 mol) of 2,6-dimethylaniline, 76 g (1.0 mol) of 2-methoxyethanol and 67.2 N1 (3mols) of hydrogen are then passed, at 275° C. and under a pressure of 4 bars (absolute), through the catalyst bed. The reaction mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
copper oxide chromium oxide
Quantity
100 mL
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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